molecular formula C9H21NO B12933562 2-Amino-2-methyloctan-1-ol

2-Amino-2-methyloctan-1-ol

Cat. No.: B12933562
M. Wt: 159.27 g/mol
InChI Key: WYHLKHURMRDRTG-UHFFFAOYSA-N
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Description

2-Amino-2-methyloctan-1-ol is an organic compound with the molecular formula C9H21NO It is a member of the amino alcohol family, characterized by the presence of both an amino group (-NH2) and a hydroxyl group (-OH) attached to an aliphatic carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-methyloctan-1-ol can be achieved through several methods. One common approach involves the reaction of 2-methyl-1-octene with ammonia in the presence of a catalyst. The reaction proceeds through the following steps:

    Hydroamination: The addition of ammonia to the double bond of 2-methyl-1-octene.

    Hydrogenation: The reduction of the resulting imine to form the desired amino alcohol.

The reaction conditions typically involve elevated temperatures and pressures, as well as the use of a suitable catalyst such as palladium or platinum.

Industrial Production Methods

For industrial-scale production, the process is optimized to ensure high yield and purity. This often involves continuous flow reactors and advanced separation techniques to isolate the desired product from by-products and unreacted starting materials. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also explored to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-methyloctan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form a primary amine.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) facilitate substitution reactions.

Major Products

    Oxidation: Formation of 2-methyl-1-octanone or 2-methyl-1-octanal.

    Reduction: Formation of 2-aminooctane.

    Substitution: Formation of 2-chloro-2-methyloctane or 2-bromo-2-methyloctane.

Scientific Research Applications

2-Amino-2-methyloctan-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: Utilized as a surfactant, emulsifier, and corrosion inhibitor in various industrial processes.

Mechanism of Action

The mechanism of action of 2-Amino-2-methyloctan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins and enzymes, affecting their structure and function. The hydroxyl group can participate in various biochemical reactions, such as phosphorylation and glycosylation, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-2-methyl-1-propanol: A smaller analog with similar functional groups but a shorter carbon chain.

    2-Amino-2-methyl-1-butanol: Another analog with a slightly longer carbon chain.

    2-Amino-2-methyl-1-pentanol: An analog with an even longer carbon chain.

Uniqueness

2-Amino-2-methyloctan-1-ol is unique due to its longer carbon chain, which imparts different physical and chemical properties compared to its shorter analogs

Properties

Molecular Formula

C9H21NO

Molecular Weight

159.27 g/mol

IUPAC Name

2-amino-2-methyloctan-1-ol

InChI

InChI=1S/C9H21NO/c1-3-4-5-6-7-9(2,10)8-11/h11H,3-8,10H2,1-2H3

InChI Key

WYHLKHURMRDRTG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(C)(CO)N

Origin of Product

United States

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